1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid
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Overview
Description
RS-66252 is a small molecule drug initially developed by Roche Palo Alto LLC. It functions as an angiotensin II receptor type 1 antagonist, primarily targeting the angiotensin I receptor. This compound was explored for its potential therapeutic applications in treating nervous system diseases, including Alzheimer’s disease and hypertension .
Preparation Methods
The synthetic routes and reaction conditions for RS-66252 are not extensively documented in publicly available sources. the preparation of similar angiotensin II receptor antagonists typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, along with the use of advanced techniques like high-performance liquid chromatography for purification .
Chemical Reactions Analysis
RS-66252, as an angiotensin II receptor antagonist, undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones, thereby modifying the compound’s activity. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Scientific Research Applications
Chemistry: As a model compound for studying angiotensin II receptor antagonists, RS-66252 can help in understanding the structure-activity relationships and optimizing the design of new therapeutic agents.
Biology: RS-66252’s role in modulating the angiotensin I receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor in biological systems.
Medicine: The compound’s potential therapeutic applications in treating hypertension and cognitive disorders like Alzheimer’s disease have been explored, although its development was eventually discontinued
Mechanism of Action
RS-66252 is similar to other angiotensin II receptor antagonists, such as losartan, valsartan, and irbesartan. These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications. RS-66252’s uniqueness lies in its specific structural features and its initial exploration for treating cognitive disorders, which is less common among other angiotensin II receptor antagonists .
Comparison with Similar Compounds
- Losartan
- Valsartan
- Irbesartan
Properties
Molecular Formula |
C27H25N5O2 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-butyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C27H25N5O2/c1-2-3-16-32-23-11-7-6-10-22(23)25(27(33)34)24(32)17-18-12-14-19(15-13-18)20-8-4-5-9-21(20)26-28-30-31-29-26/h4-15H,2-3,16-17H2,1H3,(H,33,34)(H,28,29,30,31) |
InChI Key |
LGRDYINVULLPLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
Origin of Product |
United States |
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